Product packaging for (R)-1-Methylpyrrolidin-3-yl pentanoate(Cat. No.:)

(R)-1-Methylpyrrolidin-3-yl pentanoate

Cat. No.: B12869683
M. Wt: 185.26 g/mol
InChI Key: SZFUHGJKXJEAMS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Fundamental Significance of Molecular Chirality in Contemporary Chemical Science

Chirality, derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. mdpi.comsafrole.comsigmaaldrich.com These non-superimposable mirror images are known as enantiomers. mdpi.com Enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. mdpi.com However, their behavior can differ dramatically in the presence of other chiral entities, a principle of profound importance in biological systems. chemicalbook.comchemeo.com

The significance of chirality is most evident in the pharmaceutical and life sciences. chemeo.comnih.govmdpi.com Biological systems, including enzymes, receptors, and nucleic acids, are themselves chiral. chemicalbook.comchemeo.com Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. chemicalbook.combohrium.comnih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or, in some cases, cause harmful side effects. bohrium.com The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in drug design and development. chemicalbook.comchemeo.com This has led to a paradigm shift in the pharmaceutical industry, with a strong emphasis on the development of single-enantiomer drugs, a concept known as a "chiral switch". chemicalbook.com

The ability to synthesize and analyze chiral molecules with high stereocontrol is, therefore, a major focus of modern organic chemistry. nih.gov The development of asymmetric synthesis, which allows for the selective production of one enantiomer over the other, has been a revolutionary advance in the field.

Pyrrolidine (B122466): A Privileged Heterocyclic Scaffold in Synthetic and Mechanistic Organic Chemistry

Within the vast landscape of organic molecules, certain structural motifs appear with remarkable frequency in biologically active compounds. These are often referred to as "privileged scaffolds". rsc.org The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prime example of such a scaffold. researchgate.netwikipedia.orgsigmaaldrich.com Its prevalence in a wide array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs, underscores its significance. sigmaaldrich.comnih.gov

The utility of the pyrrolidine scaffold stems from several key features:

Structural and Conformational Flexibility: The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, enabling it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets. researchgate.netwikipedia.org

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, leading to a diverse array of stereoisomers. researchgate.net This stereochemical complexity is often crucial for biological activity.

Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of the pyrrolidine ring, often starting from readily available chiral precursors like the amino acid proline. mdpi.comwikipedia.org This allows for the systematic exploration of structure-activity relationships.

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, influencing its solubility and pharmacokinetic properties. chemicalbook.comnih.gov

The pyrrolidine motif is a cornerstone in the design of organocatalysts, ligands for transition metal catalysis, and as a key building block in the synthesis of complex pharmaceutical agents. mdpi.comresearchgate.net Its ability to serve as a versatile and tunable platform for chemical innovation solidifies its status as a privileged scaffold in organic chemistry. nih.gov

Positioning (R)-1-Methylpyrrolidin-3-yl pentanoate as a Representative Chiral Pyrrolidine Ester for Advanced Research Inquiry

This compound is a chiral molecule that elegantly combines the key features discussed above. It incorporates the privileged pyrrolidine scaffold with a defined stereocenter at the 3-position of the ring. The "(R)" designation specifies the absolute configuration at this chiral center. The molecule also features an ester functional group, formed from the reaction of the pyrrolidinol precursor with pentanoic acid.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure makes it an excellent model for investigating several important aspects of chemical science:

Synthesis and Stereochemistry: The preparation of this compound would likely involve the esterification of (R)-(-)-1-methyl-3-pyrrolidinol. This synthesis provides a practical example of how a chiral building block can be used to create a more complex chiral molecule while retaining stereochemical integrity.

Structure-Property Relationships: As a chiral pyrrolidine ester, it can be used to study how the interplay of the chiral center, the pyrrolidine ring conformation, and the ester group influences its physical, chemical, and biological properties.

Potential Applications: Given the biological significance of both the pyrrolidine scaffold and chirality, this molecule and its analogues could be valuable as probes in medicinal chemistry research or as chiral building blocks for the synthesis of more complex targets. For instance, chiral pyrrolidine derivatives are key intermediates in the synthesis of various pharmaceuticals. wikipedia.org

By examining the synthesis, properties, and potential utility of this compound, we can gain a deeper appreciation for the principles that guide modern chemical research and the strategic design of functional molecules.

Interactive Data Tables

Below are interactive tables detailing the physical and chemical properties of the key compounds discussed in this article.

Physical and Chemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberBoiling Point (°C)Density (g/mL)
This compoundC10H19NO2185.26316353-93-2Not availableNot available
(R)-(-)-1-Methyl-3-pyrrolidinolC5H11NO101.15104641-60-350-52 (at 1 mmHg)0.921 (at 25 °C)
PyrrolidineC4H9N71.12123-75-1870.866
Pentanoic acidC5H10O2102.13109-52-4186-1870.939

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B12869683 (R)-1-Methylpyrrolidin-3-yl pentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl] pentanoate

InChI

InChI=1S/C10H19NO2/c1-3-4-5-10(12)13-9-6-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

SZFUHGJKXJEAMS-SECBINFHSA-N

Isomeric SMILES

CCCCC(=O)O[C@@H]1CCN(C1)C

Canonical SMILES

CCCCC(=O)OC1CCN(C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Pure Pyrrolidine Esters

Strategies for Asymmetric Synthesis of Chiral Pyrrolidine (B122466) Derivatives

The construction of the chiral pyrrolidine core is the foundational step in synthesizing enantiopure pyrrolidine esters. Asymmetric synthesis aims to produce a chiral compound from achiral or racemic precursors. Over the last two decades, significant progress has been made in developing efficient methods for the asymmetric construction of substituted chiral pyrrolidines, driven by their importance as scaffolds in pharmaceuticals and as organocatalysts. nih.gov

Kinetic resolution is a classical and effective technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. The unreacted starting material is thereby enriched in the slower-reacting enantiomer, while the product is formed from the faster-reacting one.

A prominent approach is enzymatic kinetic resolution , which utilizes enzymes like hydrolases under mild conditions to achieve high selectivity. rsc.org Lipases, in particular, are widely used for the resolution of racemic alcohols and their corresponding esters. For instance, in a process relevant to the synthesis of the (R)-1-Methylpyrrolidin-3-ol precursor, a racemic mixture of N-protected 3-hydroxypyrrolidine could be resolved through enantioselective acylation catalyzed by an enzyme.

Dynamic Kinetic Resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical maximum yield of 100% for the desired enantiopure product, as opposed to the 50% limit of classical KR. In DKR, the slower-reacting enantiomer is continuously racemized in situ, feeding the substrate pool for the faster-reacting enantiomer. Bäckvall and co-workers demonstrated a highly effective DKR of N-Cbz protected 3-hydroxy-pyrrolidine using lipase (B570770) PS-IM for acetylation, coupled with a ruthenium catalyst to racemize the starting material. rsc.org This process yielded the (R)-acetate with an 87% yield and an excellent enantioselectivity of 95% ee. rsc.org

Resolution Method Catalyst/Reagent Substrate Example Outcome Reference
Dynamic Kinetic Resolution (DKR)Lipase PS-IM / Ru-catalyst(±)-N-Cbz-3-hydroxypyrrolidine(R)-N-Cbz-3-acetoxypyrrolidine (87% yield, 95% ee) rsc.org
Asymmetric Deprotonation (KR)(-)-sparteine / sBuLiN-Boc-pyrrolidineEnantioenriched 2-substituted pyrrolidines rsc.org
Enzymatic Hydrolysis (KR)HydrolasesRacemic pyrrolidine estersEnantiomerically enriched alcohols and esters rsc.org
Asymmetric Reduction (KR)Oxazaborolidine catalystsRacemic C-3 substituted pyrrolidine-2,5-dionesResolution of racemic diones rsc.org

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical and efficient approach to synthesizing chiral molecules like pyrrolidines. nih.govacs.org

One of the most powerful methods is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles (alkenes). acs.org These reactions can generate multiple stereocenters in a single step with a high degree of stereocontrol. acs.org The use of chiral catalysts, such as metal complexes or organocatalysts, can induce high enantioselectivity. For example, the reaction of an iminoester with a Lewis acid can generate a chiral metal-ligated azomethine ylide, which then reacts with an alkene to form a highly substituted pyrrolidine with excellent diastereoselectivity. acs.org

Another significant strategy is the asymmetric 'Clip-Cycle' reaction . This method involves 'clipping' a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis. The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields enantioenriched pyrrolidines and spiropyrrolidines with high enantioselectivity. whiterose.ac.uk This approach is versatile and provides a thioester handle for further functionalization. whiterose.ac.uk

Catalytic Strategy Catalyst Type Key Transformation Product Type Reference
1,3-Dipolar CycloadditionSilver (Ag) or Copper (Cu) complexesAzomethine ylide + AlkeneDensely substituted pyrrolidines acs.org
'Clip-Cycle' ReactionChiral Phosphoric Acid (CPA)Intramolecular aza-Michael addition2,2- and 3,3-disubstituted pyrrolidines whiterose.ac.uk
C–H Insertion/AminationRhodium(II) complexesC–H insertion of carbenes/nitrenes2,5-disubstituted pyrrolidines acs.org
OrganocatalysisProline derivativesMichael addition, Aldol (B89426) reactionFunctionalized pyrrolidines nih.govrsc.org

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that contains the essential parts of all reactants. tandfonline.comresearchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. researchgate.netnih.gov

The synthesis of pyrrolidine scaffolds has greatly benefited from MCRs, particularly through strategies involving the in-situ generation of azomethine ylides. tandfonline.com A common example is the three-component reaction of an aldehyde, an amino acid ester, and a dipolarophile (like an activated alkene). This process constructs the pyrrolidine ring and introduces multiple substituents in one pot. tandfonline.comnih.gov For instance, a one-pot reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can produce various pyrrolidine-2-carboxylates. tandfonline.com These reactions can be highly diastereoselective, allowing for the construction of up to three contiguous stereocenters in a single operation. nih.gov

MCR Type Components Catalyst/Conditions Scaffold Produced Reference
[3+2] CycloadditionAldehyde, Amino Acid Ester, ChalconeK₂CO₃, I₂Polysubstituted Pyrrolidine-2-carboxylates tandfonline.com
[3+2] CycloadditionIsatin, Amino Acid, DipolarophileHeat or catalystSpirooxindole-pyrrolidines tandfonline.com
Lewis Acid-Catalyzed MCRPhenyldihydrofuran, N-tosyl imino ester, SilaneTiCl₄Highly substituted pyrrolidines nih.gov
Isocyanide-Based MCRIsocyanide, Heterocyclic thiol, gem-dicyano olefinWaterImino-pyrrolidine-thione acs.org

Diastereoselective Synthesis of Chiral Pyrrolidine Esters

Diastereoselective synthesis aims to control the relative stereochemistry among multiple stereocenters within a molecule. This is critical when synthesizing complex pyrrolidine esters that possess more than one chiral center. High diastereoselectivity is often achieved by using a chiral starting material or a chiral auxiliary that directs the formation of subsequent stereocenters.

A powerful strategy for diastereoselective pyrrolidine synthesis is the [3+2] cycloaddition reaction between a chiral dipolarophile and an azomethine ylide. acs.org For example, using a chiral N-tert-butanesulfinyl group as an auxiliary on a 1-azadiene dipolarophile allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. The chirality of the sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to the formation of the final pyrrolidine with a specific relative and absolute configuration (e.g., (2S,3R,4S,5R)). acs.org

Another effective method is the copper-promoted intramolecular aminooxygenation of alkenes. This reaction can form disubstituted pyrrolidines with excellent diastereoselectivity. For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1 and in high yields (76–97%). nih.gov By carefully choosing the substrate and reaction conditions, it is possible to selectively synthesize either cis or trans diastereomers. nih.gov

Method Chiral Influence Key Reaction Diastereomeric Ratio (dr) Reference
[3+2] CycloadditionN-tert-butanesulfinyl auxiliary1-Azadiene + Azomethine ylideGood to excellent acs.org
Intramolecular AminooxygenationSubstrate conformationCopper-promoted cyclization>20:1 for 2,5-cis products nih.gov
MCRChiral dihydrofuranTiCl₄-catalyzed couplingSingle diastereomer nih.gov

Stereocontrol and Stereoselective Outcomes in the Chemical Preparation of (R)-1-Methylpyrrolidin-3-yl pentanoate

There are two primary pathways to the final enantiopure ester:

Asymmetric Synthesis of the Pyrrolidine Ring: This "chiral pool" or "asymmetric catalysis" approach involves creating the (R)-configured C3 stereocenter during the formation of the pyrrolidine ring itself. Methods like the asymmetric 'Clip-Cycle' reaction using a chiral phosphoric acid catalyst, or a 1,3-dipolar cycloaddition guided by a chiral ligand, would establish the absolute stereochemistry early in the synthesis. acs.orgwhiterose.ac.uk Subsequent N-methylation and esterification with pentanoic acid would be designed to proceed without affecting the established stereocenter. A relevant industrial synthesis of a complex pyrrolidine intermediate utilized a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex to create a β-hydroxy amide with high stereoselectivity (de 98%, ee >99%), showcasing the power of this approach. researchgate.net

Resolution of a Racemic Intermediate: This pathway begins with the synthesis of racemic 1-Methylpyrrolidin-3-ol. The crucial stereocontrolling step is then the resolution of this racemate. As discussed in section 2.2, a highly effective method would be an enzymatic kinetic resolution via enantioselective transesterification. A lipase could selectively acylate the (R)-enantiomer with a pentanoate source, directly yielding the target molecule, this compound, in high enantiomeric purity. rsc.orgresearchgate.net

Sophisticated Analytical Techniques for Characterization of Chiral Pyrrolidine Esters

Chromatographic Enantioseparation Methods

Chromatographic techniques are the cornerstone of chiral analysis, providing the means to separate and quantify enantiomers. The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, leading to differential retention and, thus, separation. chiralpedia.com The chiral selector can be part of the stationary phase (chiral stationary phase, CSP), the mobile phase (chiral mobile phase additive), or used to derivatize the analyte prior to analysis (chiral derivatizing agent). chiralpedia.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a widely adopted and robust method for enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven highly effective for resolving a broad range of chiral compounds, including pyrrolidine (B122466) derivatives. tandfonline.comtandfonline.com

For the separation of 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters, which are structurally related to (R)-1-Methylpyrrolidin-3-yl pentanoate, amylose-based columns such as Chiralpak AD and Chiralpak AS have demonstrated superior efficiency compared to cellulose-based columns like Chiralcel OD-H and OJ. tandfonline.comtandfonline.com The separation mechanism on these polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is critical for achieving optimal resolution. A typical mobile phase for these separations consists of a nonpolar organic solvent, such as hexane, modified with a small amount of an alcohol like 2-propanol (IPA) or ethanol. tandfonline.com A basic additive, such as diethylamine (DEA), is often incorporated to improve peak shape and reduce retention times for basic analytes like N-methylpyrrolidine derivatives. For instance, a mobile phase of hexane/IPA/DEA (950/50/1, v/v/v) has been successfully used. tandfonline.com

ParameterTypical Conditions for Pyrrolidine Ester Separation
Stationary Phase Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / 2-Propanol / Diethylamine (e.g., 990/10/1 v/v/v) tandfonline.com
Flow Rate 0.6 - 1.0 mL/min tandfonline.com
Detection UV at 220-230 nm tandfonline.com

Gas Chromatography (GC) for Chiral Compound Analysis

Gas Chromatography (GC) is another powerful technique for chiral analysis, particularly for volatile and thermally stable compounds. chromatographyonline.com The most common approach involves the use of capillary columns coated with CSPs, often based on derivatized cyclodextrins. gcms.cz These cyclodextrin phases create a chiral environment within the column that allows for the differential interaction and separation of enantiomers.

For a compound like this compound, direct analysis by GC may be feasible. However, if volatility is limited, an indirect method can be employed. This involves derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard achiral GC column. mdpi.com

The selection of the appropriate cyclodextrin-based CSP is crucial for direct enantioseparation. Columns with permethylated beta-cyclodextrin are commonly used for a variety of stereochemical separations. gcms.cz Method development involves optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve baseline resolution of the enantiomeric peaks.

Supercritical Fluid Chromatography (SFC) in Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and environmentally friendly alternative to HPLC for chiral separations, especially in the pharmaceutical industry. nih.govresearchgate.net SFC typically uses supercritical carbon dioxide (CO2) as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent or modifier) such as methanol. nih.govresearchgate.net This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid chromatography. researchgate.netchromatographyonline.com

Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance in separating various chiral compounds, including pyrrolidone derivatives. nih.govresearchgate.net Studies comparing different chlorinated polysaccharide-based CSPs, such as Lux Cellulose-2 and Lux i-Cellulose-5, have demonstrated their effectiveness. For a set of pyrrolidone derivatives, Lux Cellulose-2 provided superior resolutions. nih.govresearchgate.net

Optimization of SFC methods involves adjusting several parameters, including the type and percentage of the co-solvent, the column temperature, and the backpressure. Methanol is often the co-solvent of choice, and increasing its percentage can significantly impact retention and resolution. nih.govresearchgate.net

ParameterOptimized Conditions for Pyrrolidone Derivative Separation nih.govresearchgate.net
Stationary Phase Lux Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase CO2 / Methanol (e.g., 85/15 v/v)
Flow Rate 2.0 mL/min
Temperature 40 °C
Backpressure 150 bar
Detection UV at 210 nm

The high throughput and reduced solvent consumption make SFC a dominant technique for both analytical and preparative-scale chiral separations. europeanpharmaceuticalreview.comchromatographyonline.com

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (CEC) for Enantiomeric Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption, making it well-suited for determining the enantiomeric purity of pharmaceuticals. mdpi.commdpi.com In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different effective mobilities under the applied electric field, leading to their separation. mdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and effectiveness. mdpi.comnih.gov For a basic compound like this compound, cationic cyclodextrin derivatives or neutral cyclodextrins in a low pH buffer could be employed. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that must be optimized to achieve the desired separation. CE methods are particularly valuable for purity testing, capable of quantifying enantiomeric impurities at levels as low as 0.1%. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

While chromatography is used to separate enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis and can be used to determine enantiomeric purity without physical separation. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. libretexts.org However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in distinct NMR signals for each enantiomer.

Chiral Shift Reagents in NMR Spectroscopy

One of the most effective ways to create a chiral environment in the NMR tube is by using Chiral Shift Reagents (CSRs). These are typically paramagnetic lanthanide complexes containing chiral ligands. fiveable.meslideshare.net When a CSR is added to a solution of a racemic analyte, it coordinates with a Lewis basic site on the analyte (such as the nitrogen or carbonyl oxygen in a pyrrolidine ester). This interaction forms rapidly exchanging, short-lived diastereomeric complexes. scribd.com

Because these complexes are diastereomeric, the nuclei of the two enantiomers are no longer in magnetically equivalent environments. The paramagnetic lanthanide ion induces large changes in the chemical shifts of the nearby protons, and the magnitude of this shift is different for each enantiomer. libretexts.orgslideshare.net This results in the splitting of formerly overlapping signals into two distinct sets of peaks, one for the R-enantiomer and one for the S-enantiomer.

Commonly used CSRs are based on europium, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). Europium complexes typically cause downfield shifts. slideshare.net The enantiomeric excess (% ee) can then be accurately determined by integrating the separated signals corresponding to each enantiomer. libretexts.org This technique is valuable for providing a direct measure of enantiomeric purity. fiveable.me

Dynamic NMR for Conformational and Configurational Stability Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for investigating the stereodynamic processes of molecules, including conformational changes. unibas.it For chiral pyrrolidine esters, DNMR is employed to study the energy barriers associated with ring puckering and restricted rotation around key single bonds, which are fundamental to their conformational and configurational stability.

At low temperatures, the interchange between different conformations, such as the various puckered forms of the pyrrolidine ring or the rotation around the amide/ester bond, is slow on the NMR timescale. This results in separate, distinct signals for nuclei in different chemical environments. As the temperature is increased, the rate of this interchange accelerates. The NMR signals broaden, eventually coalesce into a single averaged signal, and then sharpen again at higher temperatures where the interchange is fast. unibas.it

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the rate constants (k) for the dynamic process. The Eyring equation can then be used to determine the free energy of activation (ΔG‡), which represents the energy barrier for the conformational interchange. unibas.it For pyrrolidine derivatives, these studies often focus on the rotation around the N–C=O bond, which can be influenced by steric and electronic effects. researchgate.net Theoretical calculations are often used in conjunction with DNMR data to assign specific structures to the observed conformers. unibas.it The stability of the chiral center (configurational stability) can be inferred, as harsh conditions leading to rapid conformational changes could potentially facilitate racemization, although this typically requires much higher energy barriers.

Table 1: Representative Energy Barriers for Conformational Processes in Pyrrolidine Derivatives

Dynamic Process Typical ΔG‡ (kcal/mol) Significance
Pyrrolidine Ring Inversion 4 - 8 Stability of ring puckering conformations.

Note: The data in this table is illustrative and represents typical values for related structures; specific values for this compound would require experimental determination.

Multinuclear NMR for Chiral Recognition

While standard ¹H NMR spectroscopy of an enantiomerically pure sample will not distinguish it from its mirror image, multinuclear NMR techniques are instrumental for chiral recognition and determining enantiomeric purity. nih.gov This is typically achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are therefore distinguishable by NMR. This conversion can be done either covalently, by using a Chiral Derivatizing Agent (CDA), or non-covalently, through the use of a Chiral Solvating Agent (CSA). nih.gov

The power of multinuclear NMR lies in using nuclei other than protons (¹H), such as ³¹P, ¹⁹F, or ¹³C, which offer a larger chemical shift dispersion and simpler spectra. nih.govnih.gov For instance, the enantiomeric mixture of a chiral amine or alcohol can be reacted with a CDA containing a phosphorus atom. This reaction creates two diastereomers, which will exhibit two distinct signals in the ³¹P NMR spectrum. nih.govnih.gov The relative integration of these signals provides a direct and accurate measure of the enantiomeric excess (ee).

Another effective approach involves using Chiral Lanthanide Shift Reagents (CLSRs), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). rsc.orgslideshare.net These reagents are Lewis acids that can coordinate with basic sites in the molecule, like the nitrogen atom or carbonyl oxygen in this compound. libretexts.org This coordination induces large changes in the chemical shifts of nearby protons. Because the interaction between the chiral shift reagent and each enantiomer forms a diastereomeric complex, it results in separate signals for the corresponding protons of the R and S enantiomers, allowing for their differentiation and quantification. libretexts.orgnih.gov

Table 2: Examples of Multinuclear NMR Approaches for Chiral Recognition

Technique Reagent/Method Target Nucleus Principle of Discrimination
Chiral Derivatizing Agent (CDA) (S)-MTPA-Cl ¹⁹F, ¹H Covalent formation of diastereomeric esters with distinct chemical shifts. nih.gov
Chiral Derivatizing Agent (CDA) Chiral BINOL-Phosphorus Reagent ³¹P Covalent formation of diastereomeric phosphites. nih.gov
Chiral Solvating Agent (CSA) α-Cyclodextrin ³¹P Formation of diastereomeric inclusion complexes with distinct chemical shifts for organophosphorus compounds. spectroscopyonline.com

Mass Spectrometry (MS)-Based Approaches for Chiral Discrimination

Mass spectrometry is an inherently achiral technique, as enantiomers possess identical mass-to-charge ratios (m/z). Therefore, chiral discrimination by MS requires the introduction of a chiral element to generate diastereomeric species that can be distinguished. polyu.edu.hk

Direct Chiral Mass Spectrometry

Direct chiral analysis by MS avoids prior chromatographic separation by inducing diastereomeric interactions within the mass spectrometer. A prominent technique is the kinetic method, which is often performed using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). polyu.edu.hknih.gov

In this approach, a ternary complex is formed in the gas phase, consisting of the two enantiomers of the analyte (An), a chiral reference ligand (ref), and a transition metal ion (M²⁺), resulting in ions like [M(ref)₂(An)+H]⁺. nih.gov These diastereomeric cluster ions are then mass-selected and subjected to collision-induced dissociation (CID). The stability of the diastereomeric complexes will differ, leading to different dissociation rates. nih.gov By comparing the ratio of fragment ion abundances for the R and S enantiomers, chiral distinction can be achieved. nih.govpolyu.edu.hk The fixed-ligand kinetic method improves upon this by using a non-dissociating ligand to enhance chiral interactions and simplify the dissociation kinetics, leading to more accurate quantification. nih.gov

Derivatization Strategies for MS Chiral Analysis

A more common and robust strategy involves the derivatization of the analyte with a Chiral Derivatizing Agent (CDA) prior to analysis. This reaction converts the enantiomeric pair into a pair of diastereomers. nih.gov These diastereomers now have different physical properties and can be separated using standard achiral chromatography, such as reversed-phase liquid chromatography (LC). The mass spectrometer then serves as a highly sensitive and selective detector. researchgate.net

For a compound like this compound, derivatization could target the pyrrolidine nitrogen or the ester functional group (potentially after hydrolysis). Reagents are often designed to not only provide a chiral center but also to enhance ionization efficiency in ESI-MS, leading to significantly lower detection limits. nih.gov For example, CDAs containing a permanently charged moiety or a readily ionizable group can increase detection sensitivity by orders of magnitude. nih.govmdpi.com The subsequent analysis by LC-MS/MS allows for both the separation of the diastereomers and their sensitive quantification using techniques like selected reaction monitoring (SRM). nih.gov

Table 3: Selected Chiral Derivatizing Agents (CDAs) for LC-MS Analysis

Derivatizing Agent Target Functional Group Key Feature
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) Primary and Secondary Amines Forms stable diastereomers, often separable by RP-LC. nih.gov
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) Carboxylic Acids High reactivity and provides high ESI-MS response. mdpi.com
(R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP) Thiols Introduces a permanent positive charge for high MS sensitivity. mdpi.com

Chiroptical Methods for Absolute Configuration Determination and Enantiomeric Excess Assessment

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are paramount for the unambiguous determination of a molecule's absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the stereochemistry of chiral molecules. A CD spectrum is obtained by measuring the difference in absorption of left- and right-handed circularly polarized light by a sample. nih.gov An achiral molecule will not absorb the two types of polarized light differently and will thus have no CD signal. A chiral molecule, however, will produce a unique spectrum with positive or negative peaks, known as Cotton effects. nih.gov

The primary application of CD spectroscopy for a compound like this compound is the determination of its absolute configuration. nih.gov This is achieved by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum. The theoretical spectrum is calculated for a known configuration (e.g., the R-configuration) using quantum mechanical methods like time-dependent density functional theory (TDDFT). frontiersin.org A match between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.govfrontiersin.org

Furthermore, the intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it a useful tool for assessing enantiomeric excess (ee).

Note: The data presented is illustrative, based on findings for similar pyrrolidine derivatives, and serves to explain the methodology. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is highly sensitive to the stereochemical environment of a molecule and can provide valuable information about its absolute configuration.

For a chiral molecule to be ORD-active, it must possess a chromophore that absorbs light in the accessible region of the spectropolarimeter. In this compound, the ester carbonyl group (C=O) of the pentanoate moiety serves as the primary chromophore. The interaction of this chromophore with the chiral center at the 3-position of the pyrrolidine ring gives rise to a characteristic ORD spectrum.

The phenomenon known as the Cotton effect is the hallmark of an ORD spectrum in the region of a chromophore's absorption band. mgcub.ac.in It is characterized by a rapid change in optical rotation, often crossing the zero-rotation axis at or near the wavelength of maximum absorption (λmax) of the chromophore. vlabs.ac.in The sign of the Cotton effect (positive or negative) is determined by the stereochemistry of the molecule. mgcub.ac.in A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite behavior.

For this compound, the n → π* transition of the ester carbonyl group is expected to occur in the ultraviolet region, typically around 210-220 nm. The spatial arrangement of the atoms around this chromophore, dictated by the (R)-configuration at the chiral center, will determine the sign and magnitude of the Cotton effect. Based on empirical rules for chiral esters and ketones, such as the Octant Rule, a prediction of the sign of the Cotton effect can be made by analyzing the spatial distribution of substituents in relation to the nodal planes of the carbonyl group. vlabs.ac.in The specific rotation values measured at various wavelengths would be plotted to generate the ORD curve, and the observation of a distinct Cotton effect would provide crucial evidence for the absolute configuration of the molecule. Plain ORD curves, which show a steady increase or decrease in rotation with decreasing wavelength, are observed for chiral compounds that lack a chromophore in the measured range. vlabs.ac.in

FeatureDescriptionRelevance to this compound
Principle Measures the change of optical rotation with wavelength.Characterizes the chiroptical properties of the molecule.
Chromophore The pentanoate ester carbonyl group (C=O).Absorbs UV light, giving rise to the ORD signal.
Expected λmax Approximately 210-220 nm for the n → π* transition.Wavelength region where the Cotton effect is anticipated.
Cotton Effect Expected anomalous dispersion curve around the λmax.The sign of the Cotton effect is indicative of the absolute configuration.

Integrated Analytical Workflows for Comprehensive Characterization of this compound

A single analytical technique is often insufficient to fully characterize a chiral compound like this compound. Therefore, an integrated analytical workflow, combining multiple orthogonal techniques, is essential for a comprehensive and unambiguous assessment of its identity, purity, and stereochemistry. onyxipca.com This approach ensures that all critical quality attributes of the molecule are thoroughly investigated.

The workflow typically begins with the synthesis of the compound, for instance, through the esterification of (R)-1-methylpyrrolidin-3-ol with pentanoic acid or its derivative. The initial characterization involves fundamental spectroscopic techniques to confirm the successful formation of the desired product.

Step 1: Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR would be expected to show characteristic signals for the N-methyl group, the pyrrolidine ring protons, and the pentanoate chain. The chemical shift of the proton at the chiral center (C3) would be shifted downfield upon esterification compared to the starting alcohol. Two-dimensional NMR techniques like COSY and HSQC would be employed to confirm the connectivity of protons and carbons.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be utilized. The expected molecular ion peak would confirm the elemental composition, and fragmentation patterns would correspond to the loss of the pentanoate side chain and fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would be characterized by the disappearance of the broad O-H stretch from the starting alcohol and the appearance of a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

Step 2: Purity and Impurity Profiling

Step 3: Stereochemical Analysis

Chiral Chromatography: The enantiomeric purity is a critical parameter for a chiral compound. A chiral HPLC or GC method would be developed to separate the (R)- and (S)-enantiomers. Polysaccharide-based chiral stationary phases are often effective for separating such compounds. ijpsr.com The method would be validated for its ability to quantify the desired (R)-enantiomer and its unwanted (S)-enantiomer.

Optical Rotation: The specific rotation of the purified compound is measured using a polarimeter at a standard wavelength (e.g., the sodium D-line at 589 nm). The sign and magnitude of the rotation provide an initial indication of the enantiomeric identity and purity.

Optical Rotatory Dispersion (ORD): As detailed in the previous section, ORD provides more in-depth information about the stereochemistry by measuring the optical rotation across a range of wavelengths, particularly around the chromophore's absorption maximum.

By integrating the data from these diverse analytical techniques, a complete and reliable characterization of this compound can be achieved. This comprehensive approach is fundamental for ensuring the quality, safety, and efficacy of chiral compounds in various applications.

Analytical StepTechnique(s)Information Obtained
Structural Elucidation NMR (¹H, ¹³C, 2D), MS, IRConfirmation of chemical structure, molecular weight, and functional groups.
Purity Assessment HPLC, GC (achiral)Determination of overall purity and identification of non-chiral impurities.
Stereochemical Integrity Chiral HPLC/GC, Polarimetry, ORDDetermination of enantiomeric purity and confirmation of absolute configuration.

Mechanistic Investigations and Reaction Kinetics of Pyrrolidine Esters

Detailed Mechanisms of Ester Bond Formation and Cleavage within Chiral Pyrrolidine (B122466) Frameworks

The formation of the ester bond in (R)-1-Methylpyrrolidin-3-yl pentanoate typically involves the esterification of (R)-1-Methylpyrrolidin-3-ol with pentanoic acid or one of its derivatives, such as pentanoyl chloride or pentanoic anhydride. The reaction mechanism is contingent on the specific reagents and catalysts employed. For instance, direct esterification with pentanoic acid is often catalyzed by a strong acid, proceeding through a protonation of the carboxylic acid to increase its electrophilicity, followed by a nucleophilic attack from the hydroxyl group of the chiral pyrrolidine.

The cleavage of this ester bond, or hydrolysis, is a critical reaction that reverses its formation. This process can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of acid-catalyzed esterification. The ester's carbonyl oxygen is protonated by an acid, enhancing the carbonyl carbon's electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol ((R)-1-Methylpyrrolidin-3-ol) regenerate the acid catalyst and yield pentanoic acid.

Base-Catalyzed Saponification: This is an irreversible process where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol's corresponding alkoxide ((R)-1-methylpyrrolidin-3-oxide), which subsequently deprotonates the newly formed carboxylic acid.

The chiral nature of the pyrrolidine framework is of significant interest. While the stereocenter at the C3 position is not directly involved in the ester linkage, its stereochemistry can influence the conformational preferences of the pyrrolidine ring. beilstein-journals.org This can, in turn, sterically or electronically affect the accessibility of the ester group to incoming reagents or catalysts, potentially leading to different reaction rates compared to its racemic or (S)-enantiomeric counterpart. Furthermore, strategies for creating such chiral frameworks often rely on highly stereocontrolled reactions like catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides to achieve specific stereochemical outcomes. rsc.org

Selective cleavage of bonds within the pyrrolidine ring itself, such as the C-N bond, is also a subject of intensive research, often utilizing photoredox and Lewis acid catalysis to achieve ring-opening, which can be regioselectively controlled by substituents like esters. nih.govresearchgate.net

Kinetic Studies of Degradation Pathways of the Pentanoate Ester Moiety

The stability of the pentanoate ester is finite and can be compromised under various conditions, leading to degradation. Kinetic studies are essential for quantifying the rates and understanding the mechanisms of these degradation pathways.

The thermal decomposition of pentanoate esters, in the absence of other reagents, typically proceeds through unimolecular reactions at elevated temperatures. Theoretical studies on the pyrolysis of methyl pentanoate, a structural analogue, provide insight into the likely degradation channels for this compound. researchgate.netrsc.org The primary decomposition pathways identified include intramolecular H-shifts and various bond fissions.

Key identified reaction channels for methyl pentanoate pyrolysis, which serve as a model, include:

Intramolecular H-shifts: These reactions involve the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, a process akin to a retro-ene reaction.

Bond Fissions: Direct cleavage of C-C and C-O bonds.

Computational studies have shown that at lower temperatures, reactions involving H-abstraction are dominant, while at higher temperatures, bond fission reactions become more significant. researchgate.netrsc.org For methyl pentanoate, the branching ratio analysis indicates that the dominant decomposition channels vary with temperature, highlighting the complexity of the pyrolysis process. researchgate.netrsc.org A reduced kinetic model for methyl pentanoate combustion has been developed, consisting of hundreds of elementary reactions, which has been validated against experimental data like flame propagation velocities and autoignition delay times. researchgate.net

Dominant Decomposition Channels for Methyl Pentanoate (Model)Temperature Dependence
MP = CH₃OC(=O)CH₃ + CH₂CHCH₃Dominant at low temperatures
MP = CH₃OC(=O)CH₂ + CH₂CH₂CH₃Dominant at high temperatures
MP = Methyl Pentanoate. Data derived from computational kinetic modeling studies. researchgate.netrsc.org

Hydrolytic and enzymatic pathways are highly relevant degradation routes, especially in biological or environmental contexts.

Hydrolytic Degradation: The hydrolysis of the ester bond is a primary degradation pathway in aqueous environments. Kinetic studies on similar esters, such as those in polyesters like poly(lactic acid) (PLA), show that the reaction often follows first-order kinetics. researchgate.net The rate of hydrolysis is significantly influenced by pH and temperature. For PLA, the activation energy for the hydrolysis of ester groups near the chain ends was found to be approximately 73 kJ/mol, while for backbone esters it was lower, at 58 kJ/mol, indicating that the local chemical environment impacts reactivity. researchgate.net The degradation of dipeptide esters also occurs via first-order kinetics, involving parallel pathways of ester hydrolysis and intramolecular aminolysis. nih.gov For some systems, this hydrolytic degradation can lead to embrittlement and changes in mechanical properties over time. nih.gov

Enzymatic Degradation: The ester moiety is susceptible to cleavage by various enzymes, particularly hydrolases like lipases and esterases. These biocatalytic reactions are often highly efficient and specific. Kinetic studies of the enzymatic hydrolysis of various esters, including those in polymers like poly(ethylene terephthalate) (PET) and polycaprolactone (B3415563) (PCL), frequently follow Michaelis-Menten kinetics. mdpi.comnih.gov

Enzymes like cutinases can effectively degrade polyesters by cleaving ester bonds. rsc.org The degradation process can be monitored by measuring the release of soluble products, such as the constituent acid and alcohol. nih.gov The rate of enzymatic degradation can be highly sensitive to the physical properties of the substrate, such as its crystallinity. nih.govresearchgate.net For instance, studies on PET degradation have shown that enzymatic activity can decrease significantly as the crystallinity of the polymer increases. nih.gov

Kinetic ParameterValue (for PLA Hydrolysis Model)
Activation Energy (Chain End Esters)73 kJ/mol
Activation Energy (Backbone Esters)58 kJ/mol
These values are for the hydrolytic degradation of poly(lactic acid) oligomers and serve as an illustrative model for ester hydrolysis kinetics. researchgate.net

Reaction Pathways and Stereochemical Control in Pyrrolidine Ring Modifications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and methods for its synthesis and modification are of great importance. rsc.org The stereochemistry of the ring, particularly at positions other than the nitrogen, is crucial for its biological activity and chemical properties.

The synthesis of chiral pyrrolidines like the framework in this compound can be achieved through various stereoselective methods. One powerful approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of multiple stereocenters with high control. rsc.org Other methods include intramolecular carbonyl-ene reactions of olefinic aldehydes catalyzed by confined imidodiphosphates, which can deliver trans-3,4-disubstituted heterocyclic rings with excellent diastereo- and enantioselectivities. organic-chemistry.org

Once formed, the pyrrolidine ring can be further modified. The introduction of substituents or the alteration of existing ones can be achieved with a high degree of stereochemical control. For example, fluorination of the pyrrolidine ring can induce significant conformational changes and is used to modulate the biological properties of molecules like proline. beilstein-journals.org The stereochemical outcome of such modifications is influenced by stereoelectronic effects, including the anomeric and gauche effects. beilstein-journals.org

Ring-opening reactions provide a pathway to transform the pyrrolidine skeleton into other cyclic or acyclic structures. nih.govresearchgate.net These deconstructive functionalizations, often enabled by photoredox or Lewis acid catalysis, can proceed via C-N bond cleavage. The position of the cleavage can be directed by existing functional groups, such as an ester at the C2-position. nih.gov

Computational Kinetic Modeling of Reactions Involving this compound

Computational chemistry offers powerful tools for investigating the reaction mechanisms and kinetics of complex molecules. For a compound like this compound, computational modeling can predict reaction pathways, transition state geometries, and rate constants for processes like thermal degradation.

A prime example of this approach is the theoretical investigation of the unimolecular decomposition of methyl pentanoate. researchgate.netrsc.org In such studies, quantum mechanical methods are employed to map the potential energy surface of the reaction.

Methods: Geometries of reactants, transition states, and products are typically optimized using Density Functional Theory (DFT), for example, with the M06-2X functional and a basis set like cc-pVTZ. To obtain more accurate energy barriers, higher-level methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often used. researchgate.net

Kinetic Calculations: With the potential energy surface characterized, Rice-Ramsperger-Kassel-Marcus (RRKM) theory coupled with master equation analysis can be used to calculate pressure- and temperature-dependent phenomenological rate constants for various reaction channels. researchgate.netrsc.org

These computational models can predict the dominant reaction pathways under different conditions. For methyl pentanoate pyrolysis, modeling has successfully identified the key decomposition channels and their relative importance as a function of temperature, and the results have been used to update and improve larger combustion models. researchgate.netrsc.org A similar computational approach could be applied to this compound to elucidate its thermal degradation kinetics, taking into account the influence of the N-methylpyrrolidin-3-yl group on the stability and reactivity of the pentanoate moiety.

Advanced Computational Chemistry and Molecular Modeling Studies of R 1 Methylpyrrolidin 3 Yl Pentanoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and conformational landscape of (R)-1-Methylpyrrolidin-3-yl pentanoate. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic properties.

The conformational flexibility of this compound is primarily dictated by the puckering of the pyrrolidine (B122466) ring and the rotational freedom of the pentanoate chain. The pyrrolidine ring typically adopts two main puckered conformations: the 'exo' and 'endo' envelope forms. aalto.fi The relative stability of these conformers is influenced by the substituents on the ring. For the (R)-1-Methylpyrrolidin-3-yl moiety, the orientation of the methyl group and the pentanoate ester at the C3 position are critical in determining the favored pucker.

Computational studies on similar pyrrolidine derivatives have shown that the energy differences between these conformers can be small, often with multiple conformations being significantly populated at equilibrium. researchgate.net The pentanoate chain adds another layer of complexity due to the numerous rotatable bonds. A systematic conformational search is essential to identify the global minimum energy structure and other low-energy conformers that may be relevant in biological or chemical processes.

Table 1: Calculated Relative Energies of Pyrrolidine Ring Pucker Conformations This table is a representative example based on typical findings for substituted pyrrolidines and is for illustrative purposes.

Conformer Pyrrolidine Ring Pucker Relative Energy (kcal/mol)
1 C2-exo 0.00
2 C3-endo 0.75
3 C2-endo 1.20
4 C3-exo 1.55

Stereoelectronic effects play a crucial role in governing the structure and reactivity of chiral pyrrolidine esters. These effects arise from the interaction between electron orbitals of different parts of the molecule, influencing bond lengths, bond angles, and conformational stability. youtube.comyoutube.com In this compound, key stereoelectronic interactions include the anomeric effect, which involves the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the adjacent C-O bond of the ester group.

The orientation of the orbitals must be appropriate for these interactions to occur, which in turn dictates the preferred conformation of the molecule. youtube.com For instance, the alignment of the nitrogen lone pair with the σ* orbital of the C-O ester bond can lead to a donation of electron density, resulting in a shortening of the N-C bond and a lengthening of the C-O bond. These subtle electronic effects can have a significant impact on the molecule's reactivity and its interactions with biological targets.

Molecular Dynamics (MD) Simulations for Chiral Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comfrontiersin.org For this compound, MD simulations can provide valuable insights into its chiral interactions and the influence of the solvent environment on its conformational preferences and dynamics.

MD simulations are particularly useful for exploring chiral recognition phenomena. By simulating the interaction of the (R)-enantiomer with a chiral selector or a biological receptor, it is possible to analyze the specific intermolecular interactions that lead to enantioselectivity. These simulations can reveal the key hydrogen bonds, hydrophobic contacts, and steric clashes that differentiate the binding of one enantiomer over the other.

Computational Prediction of Reactivity and Selectivity in Esterification and Hydrolysis Processes

Computational methods can be employed to predict the reactivity and selectivity of chemical reactions involving this compound, such as its formation via esterification or its degradation through hydrolysis. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction pathways.

For the hydrolysis of the ester bond, computational studies can model the reaction mechanism, which may proceed through a stepwise pathway involving a tetrahedral intermediate. researchgate.net The activation free energy for such a process in an aqueous environment can be calculated, providing a quantitative measure of the reaction rate. nih.gov These predictions can be instrumental in understanding the stability of the compound under various conditions.

Table 2: Predicted Activation Energies for Ester Hydrolysis Pathways This table presents hypothetical data to illustrate the type of information obtained from computational predictions.

Reaction Pathway Catalyst Calculated Activation Energy (kcal/mol)
Neutral Hydrolysis None 25.8
Acid-Catalyzed Hydrolysis H₃O⁺ 18.2
Base-Catalyzed Hydrolysis OH⁻ 15.5

In Silico Design and Optimization of Synthetic Routes for Chiral Pyrrolidine Esters

Computational chemistry offers powerful tools for the in silico design and optimization of synthetic routes for chiral pyrrolidine esters like this compound. By modeling potential synthetic pathways and reaction conditions, it is possible to identify the most efficient and stereoselective methods for its preparation.

For instance, computational models can be used to screen different catalysts for the asymmetric synthesis of the chiral pyrrolidine core. nih.gov The enantioselectivity of a given catalyst can be predicted by calculating the energy difference between the transition states leading to the (R) and (S) products. This allows for the rational selection of the optimal catalyst and reaction conditions to maximize the yield of the desired enantiomer.

Chemical Biology and Advanced Functional Applications of Pyrrolidine Esters in Research

Pyrrolidine (B122466) Esters as Chemical Probes for Mechanistic Receptor-Ligand Interactions in Chemical Biology

Pyrrolidine esters serve as valuable chemical probes for elucidating the intricacies of receptor-ligand interactions. Their design often incorporates specific structural features that allow for the systematic investigation of binding pockets and the forces that govern molecular recognition. The stereochemistry of the pyrrolidine ring, for instance, can dramatically influence binding affinity and selectivity. mdpi.com

In the context of G protein-coupled receptors (GPCRs), such as the muscarinic acetylcholine (B1216132) receptors (mAChRs), the ester functionality and the stereochemistry of the pyrrolidine ring are critical determinants of binding. By synthesizing a series of pyrrolidine esters with varying acyl chain lengths and stereoisomers, researchers can map the steric and electronic requirements of the receptor's binding site. For example, the (R)-enantiomer of a pyrrolidine-based ligand might exhibit significantly higher affinity for a particular receptor subtype compared to its (S)-counterpart, highlighting the importance of a specific spatial arrangement of functional groups for optimal interaction.

Furthermore, the introduction of a chiral pyrrolidine scaffold can confer selectivity for different receptor subtypes. For example, specific substitutions on the pyrrolidine ring have been shown to promote selectivity towards casein kinase 1 (CK1) receptors. mdpi.com Studies on ionotropic glutamate (B1630785) receptors (iGluRs) have demonstrated that the introduction of substituents on the pyrrolidine ring of antagonist molecules significantly influences their binding affinity profile, with some analogs showing high nanomolar affinity for specific kainate receptor subunits. nih.gov The design and synthesis of various analogs allow for detailed structure-activity relationship (SAR) studies, providing insights into the molecular basis of receptor recognition and activation.

Receptor TargetLigand MoietyKey Findings
Muscarinic Acetylcholine Receptors (mAChRs)Pyrrolidine EstersStereochemistry and acyl chain length are critical for binding affinity and subtype selectivity.
CXCR4 Chemokine Receptor(S)-PyrrolidinesSpecific substitutions lead to potent antagonists with antimetastatic activity. nih.gov
Ionotropic Glutamate Receptors (iGluRs)Substituted PyrrolidinesSubstituents on the pyrrolidine ring dictate selectivity for different receptor subtypes. nih.gov
Casein Kinase 1 (CK1) ReceptorsChiral PyrrolidinesThe chiral scaffold promotes selectivity for CK1 isoforms. mdpi.com

Role of Chiral Pyrrolidine Scaffolds in Catalysis and Asymmetric Synthesis

The rigid, yet tunable, structure of the chiral pyrrolidine scaffold has made it a cornerstone in the field of asymmetric catalysis. nih.gov These compounds are instrumental in the development of both organocatalysts and chiral ligands for transition metal-catalyzed reactions, enabling the synthesis of enantiomerically pure molecules.

Pyrrolidine-based organocatalysts have revolutionized asymmetric synthesis by providing a metal-free alternative for a wide range of chemical transformations. benthamdirect.com Proline and its derivatives are among the most studied organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov The pyrrolidine ring provides a rigid scaffold that effectively shields one face of the reactive intermediate, leading to high levels of enantioselectivity.

The functionalization of the pyrrolidine ring has led to the development of highly efficient and selective catalysts. For example, diarylprolinol silyl (B83357) ethers are extremely effective organocatalysts for various transformations. beilstein-journals.org The catalytic activity of these compounds can be fine-tuned by modifying the substituents on the pyrrolidine ring, which influences the steric and electronic environment of the catalytic site. These catalysts have been successfully employed in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, consistently affording products with high yields and enantioselectivities. nih.govbeilstein-journals.org

In addition to their role in organocatalysis, chiral pyrrolidine derivatives are widely used as ligands in transition metal-catalyzed asymmetric reactions. acs.org The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chiral environment created by the substituted pyrrolidine scaffold directs the stereochemical outcome of the reaction. The design of these ligands often involves creating a rigid backbone to ensure effective transfer of chirality from the ligand to the product. acs.org

Pyrrolidine-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including hydrogenations, C-H aminations, and cross-coupling reactions. rsc.orgacs.org For instance, iron complexes bearing chiral pyrrolidine-based ligands have been shown to catalyze the intramolecular C-H amination to produce chiral pyrrolidines. rsc.org The modular nature of these ligands allows for their properties to be systematically varied to optimize reactivity and selectivity for a specific transformation.

Catalytic SystemPyrrolidine DerivativeApplication
OrganocatalysisProline and its derivativesAsymmetric aldol reactions, Michael additions, Mannich reactions. nih.govbenthamdirect.com
OrganocatalysisDiarylprolinol silyl ethersEnantioselective functionalization of aldehydes and ketones. beilstein-journals.org
Transition Metal CatalysisChiral Pyrrolidine PhosphinesAsymmetric hydrogenation, cross-coupling reactions. acs.org
Transition Metal CatalysisPyrrolidine-based N-heterocyclic carbenesAsymmetric catalysis.

Enzymatic and Biocatalytic Transformations Involving Esterases and Lipases

Esterases and lipases are versatile biocatalysts that are widely employed in the synthesis and resolution of chiral compounds, including pyrrolidine esters. nih.gov These enzymes exhibit high levels of chemo-, regio-, and enantioselectivity, making them attractive for the production of enantiomerically pure pharmaceuticals and fine chemicals. nih.govjst.go.jp

Lipases, such as those from Candida antarctica (e.g., Novozym 435), are particularly effective in catalyzing the transesterification and hydrolysis of a broad range of esters under mild reaction conditions. rsc.orgrsc.org This has been exploited for the kinetic resolution of racemic alcohols and esters, where the enzyme selectively acylates or deacylates one enantiomer, leaving the other unreacted. For instance, the lipase-catalyzed acylation of racemic alcohols is a common strategy for producing chiral esters. organic-chemistry.org

The enzymatic hydrolysis of ester prodrugs is a key activation mechanism in drug delivery. nih.gov Esterases present in plasma and various tissues can cleave the ester bond of a prodrug, releasing the active parent drug. nih.gov The rate of this hydrolysis can be modulated by the structure of the ester promoiety, allowing for controlled drug release. While specific studies on the enzymatic hydrolysis of (R)-1-Methylpyrrolidin-3-yl pentanoate are not extensively documented, the general principles of esterase-mediated activation of ester prodrugs are well-established. Human carboxylesterases are known to activate ester-based prodrugs. nih.gov

EnzymeReaction TypeSubstrate ClassApplication
Lipase (B570770) (e.g., Novozym 435)TransesterificationRacemic alcohols and estersKinetic resolution to produce chiral esters and alcohols. rsc.orgrsc.orgorganic-chemistry.org
EsteraseHydrolysisEster prodrugsActivation of prodrugs to release the active parent drug. nih.gov
LipasePolycondensationDi-esters and diolsSynthesis of chiral polyesters. rsc.orgrsc.org

Investigation of this compound in Advanced Chemical Systems Research (e.g., prodrug design for transport studies without clinical data)

While extensive research specifically detailing the applications of this compound is limited, its structural features suggest potential utility in advanced chemical systems research, particularly in the context of prodrug design for transport studies. The prodrug approach is a well-established strategy to improve the pharmaceutical properties of a drug, such as its solubility, permeability, and metabolic stability. researchgate.net

The this compound structure combines a chiral 1-methylpyrrolidin-3-ol moiety with a pentanoate ester group. The pyrrolidine ring is a common feature in many biologically active molecules, and its N-methylation can influence basicity and interaction with biological transporters. nih.gov The ester linkage is a classic example of a bioreversible promoiety that can be cleaved by endogenous esterases to release the parent alcohol, in this case, (R)-1-methylpyrrolidin-3-ol. nih.govresearchgate.net

In the context of prodrug design, the pentanoate (valerate) ester could be employed to enhance the lipophilicity of a more polar parent drug containing the (R)-1-methylpyrrolidin-3-ol scaffold. Increased lipophilicity can improve membrane permeability and oral absorption. researchgate.net The rate of enzymatic hydrolysis of the pentanoate ester would be a critical factor in determining the release kinetics of the parent drug. This can be investigated in vitro using purified esterases or tissue homogenates (e.g., S9 fractions) to model in vivo metabolism without conducting clinical trials. nih.gov Such studies are crucial in the early stages of drug discovery to select prodrug candidates with optimal release profiles. nih.gov

The chiral nature of the pyrrolidinol core is also significant, as biological transporters and metabolizing enzymes often exhibit stereoselectivity. Therefore, the (R)-enantiomer could have a different transport and metabolic profile compared to the (S)-enantiomer or the racemic mixture. Investigating the transport of this compound across cell monolayers (e.g., Caco-2 cells) could provide valuable data on its potential as a substrate for specific transporters and its ability to enhance the delivery of a parent molecule.

Q & A

Q. What are the established synthetic routes for (R)-1-Methylpyrrolidin-3-yl pentanoate, and what key steps ensure enantiomeric control?

Methodological Answer: Synthesis typically involves:

  • Esterification: Reacting (R)-1-methylpyrrolidin-3-ol with pentanoyl chloride under basic conditions (e.g., pyridine) to form the ester bond .
  • Chiral Purity: Use chiral auxiliaries or asymmetric catalysis during pyrrolidine synthesis to retain the (R)-configuration. For example, employing (S)-proline-derived catalysts for stereochemical control .
  • Purification: Column chromatography with chiral stationary phases (CSPs) or recrystallization to isolate the enantiomerically pure product .

Q. How is the structure of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction using SHELXL for refinement. Key parameters include R-factors (<5%) and hydrogen-bonding networks to confirm stereochemistry .
  • NMR Spectroscopy: ¹H and ¹³C NMR to verify ester linkage (δ ~4.2 ppm for the methine adjacent to oxygen) and pyrrolidine ring protons (δ ~2.5–3.0 ppm). DEPT-135 confirms quaternary carbons .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the ester group .

Q. What IUPAC rules govern the nomenclature of this compound?

Methodological Answer:

  • Parent Chain: Identify the ester as a pentanoate derivative.
  • Substituents: The (R)-1-methylpyrrolidin-3-yl group is prioritized as the ester substituent.
  • Stereodescriptors: The (R)-configuration is assigned using Cahn-Ingold-Prelog rules at the pyrrolidine C3 position .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between crystallographic and spectroscopic data?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived torsion angles with NOESY/ROESY NMR data to confirm spatial proximity of protons. Discrepancies may arise from dynamic effects in solution vs. solid state .
  • DFT Calculations: Optimize the molecular geometry using density functional theory (DFT) and compare computed NMR shifts (e.g., via GIAO method) with experimental data .

Q. What strategies optimize enantioselective synthesis when competing side reactions reduce yield?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates (e.g., acylated byproducts). Adjust temperature or solvent polarity to suppress side reactions .
  • Catalyst Screening: Test chiral ligands (e.g., BINAP, Salen) to enhance stereoselectivity. For example, Rh-catalyzed hydrogenation of imine precursors improves enantiomeric excess (ee >95%) .
  • AI-Driven Retrosynthesis: Tools like CAS Retrosynthesis Module propose alternative pathways, such as enzymatic esterification with lipases (e.g., Candida antarctica) for higher selectivity .

Q. How can computational methods predict the metabolic stability of this ester in biological studies?

Methodological Answer:

  • In Silico Modeling: Use software like Schrödinger’s ADMET Predictor to assess hydrolysis rates. Key parameters include logP (lipophilicity) and esterase susceptibility .
  • Docking Studies: Simulate interactions with carboxylesterases to identify vulnerable regions. Modify the pentanoate chain (e.g., branching) to reduce enzymatic cleavage .

Q. What advanced analytical techniques quantify trace impurities in the compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IG-U column with hexane/isopropanol (95:5) to separate enantiomers. Detect impurities at 0.1% levels via UV (210 nm) .
  • GC-MS Headspace Analysis: Identify volatile byproducts (e.g., residual pentanoic acid) with a DB-5MS column and electron ionization (EI) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

Methodological Answer:

  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) to detect metastable forms. Recrystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) .
  • Purity Assessment: Use elemental analysis (C, H, N) to rule out hygroscopicity or solvate formation. A >99.5% purity threshold minimizes melting point variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.